molecular formula C10H14Br2N2 B2973702 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide CAS No. 2624139-11-1

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide

Cat. No. B2973702
CAS RN: 2624139-11-1
M. Wt: 322.044
InChI Key: WTCFOXRFBIWJBH-UHFFFAOYSA-N
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Description

Naphthyridines are a class of heterocyclic compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. A variety of methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of naphthyridines consists of two fused pyridine rings. The arrangement of the nitrogen atoms in these rings can vary, leading to six possible isomeric forms .


Chemical Reactions Analysis

Naphthyridines can undergo a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .

Mechanism of Action

Future Directions

The future directions in the field of naphthyridines research are likely to involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis. Furthermore, due to their wide applicability in medicinal chemistry and materials science, the exploration of new applications of these compounds is also a promising direction .

properties

IUPAC Name

6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.BrH/c1-10(2)4-7-3-8(11)5-12-9(7)13-6-10;/h3,5H,4,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCFOXRFBIWJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(NC1)N=CC(=C2)Br)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide

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